

The Role of Kallikrein-Related Peptidase 7 in Epidermal Desquamation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LK-7**

Cat. No.: **B000111**

[Get Quote](#)

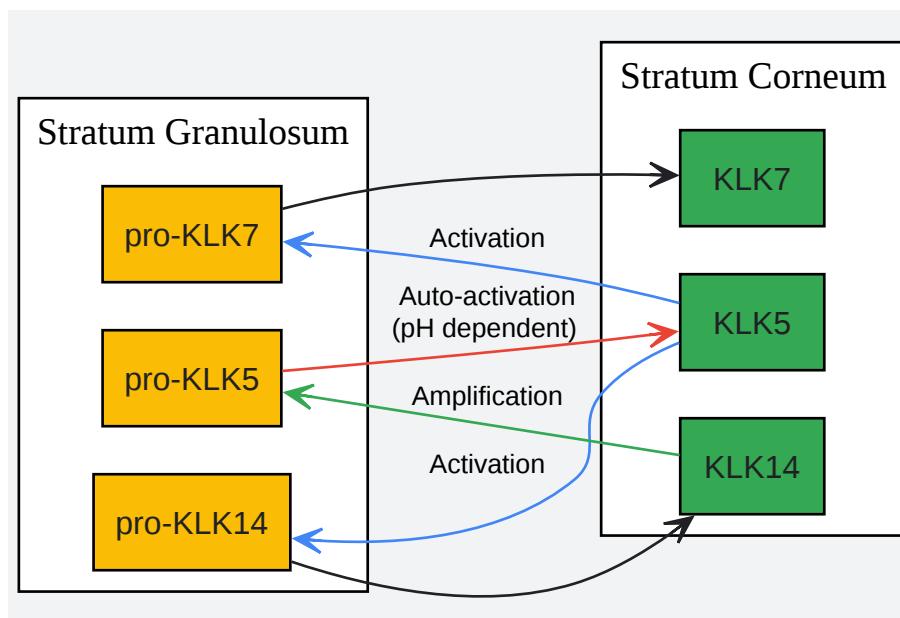
For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 7 (KLK7), also known as stratum corneum chymotryptic enzyme (SCCE), is a serine protease that plays a critical role in the physiological process of skin desquamation—the shedding of the outermost layer of the epidermis, the stratum corneum.^[1] Dysregulation of KLK7 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and psoriasis, making it a key target for therapeutic intervention.^{[1][2][3]} This technical guide provides an in-depth overview of the function of KLK7 in skin desquamation, including its enzymatic activity, regulation, and involvement in pathological conditions. Detailed experimental protocols for assessing KLK7 activity and signaling pathways are also presented to facilitate further research and drug development in this area.

Introduction to KLK7 and Skin Desquamation

The epidermis is a dynamic tissue that undergoes constant renewal. Keratinocytes, the primary cell type of the epidermis, proliferate in the basal layer and differentiate as they move towards the surface, eventually forming the stratum corneum. This outermost layer is composed of anucleated corneocytes embedded in a lipid matrix, providing a crucial barrier against environmental insults and water loss. The continuous shedding of these corneocytes, a process known as desquamation, is essential for maintaining skin homeostasis.


Desquamation is a highly regulated proteolytic process, and KLK7 is a key enzyme involved.[1] KLK7 is a chymotrypsin-like serine protease that is secreted as an inactive zymogen (pro-KLK7) by keratinocytes in the stratum granulosum.[3] Upon reaching the stratum corneum, pro-KLK7 is activated, enabling it to degrade specific protein components of the corneodesmosomes, the intercellular adhesive structures that hold corneocytes together.[4][5]

The KLK7-Mediated Desquamation Pathway

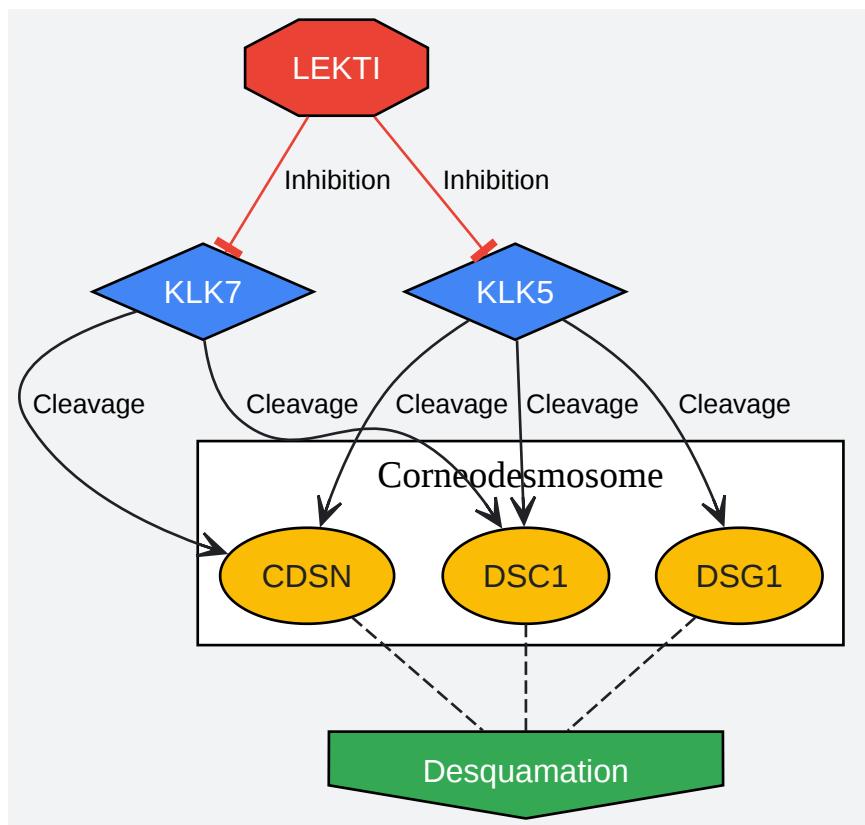
The proteolytic activity of KLK7 is tightly controlled through a cascade of activation and inhibition.

Activation of KLK7

The activation of pro-KLK7 is a critical step in initiating its enzymatic function. This process is primarily mediated by another kallikrein, KLK5 (stratum corneum tryptic enzyme), which is capable of auto-activation.[6][7][8] KLK5 can also activate pro-KLK14, which in turn can activate pro-KLK5, thus amplifying the proteolytic cascade.[6][7] The activation of pro-KLK7 by KLK5 is pH-dependent, with optimal activity observed at a slightly acidic pH (5-7), which is characteristic of the stratum corneum.[7]

[Click to download full resolution via product page](#)

KLK Activation Cascade in the Epidermis.


Substrates of KLK7

Once activated, KLK7 targets specific protein components of the corneodesmosomes for degradation. Corneodesmosomes are composed of desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin (CDSN).^[4] KLK7 directly cleaves CDSN and DSC1 but is unable to degrade DSG1.^{[4][5]} In contrast, KLK5 can degrade all three components.^{[4][6]} The concerted action of KLK5 and KLK7 is therefore essential for the complete breakdown of corneodesmosomes and subsequent desquamation.

Substrate	KLK7 Cleavage	KLK5 Cleavage	Reference
Corneodesmosin (CDSN)	Yes	Yes	[4][5]
Desmocollin 1 (DSC1)	Yes	Yes	[4][5]
Desmoglein 1 (DSG1)	No	Yes	[4][5]

Regulation of KLK7 Activity

The activity of KLK7 is tightly regulated by endogenous inhibitors to prevent excessive proteolysis and maintain skin barrier integrity. The primary inhibitor of KLK7 is the lympho-epithelial Kazal-type-related inhibitor (LEKTI), encoded by the SPINK5 gene.^{[9][10]} LEKTI can inhibit the activity of both KLK5 and KLK7.^[10] Other inhibitors of KLK7 include skin-derived antileukoproteinase (SKALP/elafin) and secretory leukocyte protease inhibitor (SLPI).^{[10][11]} The balance between active KLKs and their inhibitors is crucial for controlled desquamation.

[Click to download full resolution via product page](#)

KLK7-Mediated Corneodesmosome Degradation.

Role of KLK7 in Skin Pathologies

An imbalance in KLK7 activity is associated with several inflammatory skin diseases.

- Netherton Syndrome (NS): This severe genetic disorder is caused by mutations in the SPINK5 gene, leading to a deficiency of the LEKTI inhibitor.^{[9][12]} The resulting uncontrolled activity of KLK5 and KLK7 leads to excessive desquamation, a defective skin barrier, and chronic inflammation.^{[9][12][13]}
- Atopic Dermatitis (AD): Increased expression and activity of KLK7 have been observed in the skin of patients with atopic dermatitis.^{[14][15]} This elevated proteolytic activity contributes to the impaired skin barrier function and inflammation characteristic of AD.^[9] Transgenic mice overexpressing KLK7 develop skin lesions resembling atopic dermatitis.^[15]
- Psoriasis: Upregulation of KLK7 has also been reported in psoriatic lesions, suggesting its involvement in the abnormal desquamation and inflammation seen in this condition.^[16]

Experimental Protocols for Studying KLK7 Function

Measurement of KLK7 Enzymatic Activity

Casein Zymography: This technique is used to detect and quantify the proteolytic activity of KLK7 in biological samples.

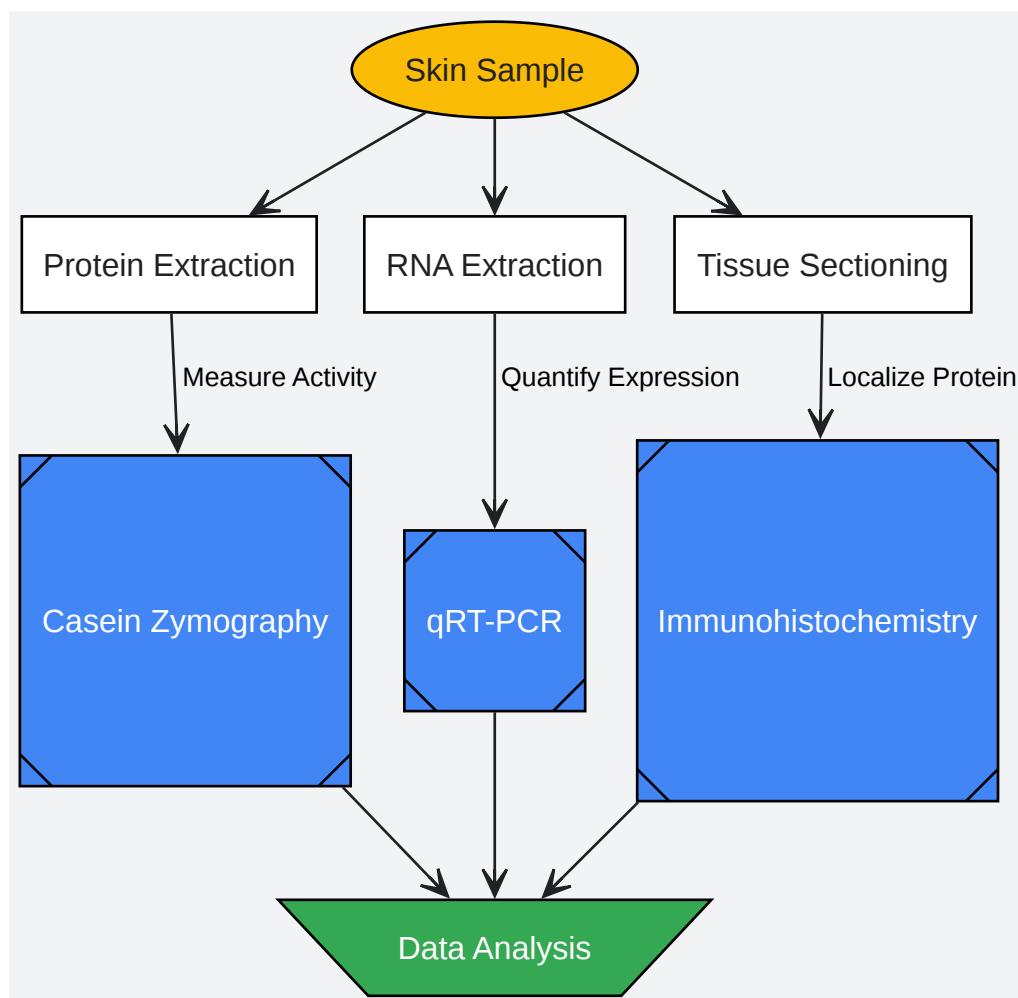
- **Sample Preparation:** Extract proteins from stratum corneum tape strips or skin biopsies using a suitable lysis buffer.
- **Electrophoresis:** Separate the protein extracts on a polyacrylamide gel containing casein as a substrate.
- **Renaturation and Incubation:** Renature the proteases within the gel and incubate in a buffer that allows for enzymatic activity.
- **Staining and Visualization:** Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). Zones of proteolytic activity will appear as clear bands against a stained background where the casein has been degraded. The intensity of the bands can be quantified using densitometry.[\[10\]](#)[\[17\]](#)

Analysis of KLK7 Gene and Protein Expression

Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the mRNA expression levels of KLK7.

- **RNA Extraction:** Isolate total RNA from skin samples or cultured keratinocytes.
- **Reverse Transcription:** Synthesize complementary DNA (cDNA) from the extracted RNA.
- **PCR Amplification:** Amplify the KLK7 cDNA using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
- **Quantification:** Determine the relative expression of KLK7 by comparing the amplification to that of a reference gene.[\[10\]](#)

Immunohistochemistry (IHC): This technique is used to visualize the localization of KLK7 protein within skin tissue sections.


- Tissue Preparation: Fix, embed, and section the skin tissue.
- Antigen Retrieval: Unmask the antigenic sites.
- Antibody Incubation: Incubate the tissue sections with a primary antibody specific for KLK7, followed by a labeled secondary antibody.
- Detection and Visualization: Use a detection system (e.g., DAB chromogen) to visualize the antibody binding and observe under a microscope.[10]

In Vitro and Ex Vivo Models for Desquamation Assessment

Reconstructed Human Epidermis (RhE) Models: These 3D tissue models mimic the structure and function of the human epidermis and are valuable tools for studying desquamation in a controlled in vitro setting.[18]

Ex Vivo Skin Explants: Freshly obtained human skin can be maintained in culture for a limited time to study the effects of various compounds on desquamation.[19]

Tape Stripping: This non-invasive method can be used both in vivo and in vitro to collect sequential layers of the stratum corneum for the analysis of KLK7 activity and corneodesmosome protein degradation.[20]

[Click to download full resolution via product page](#)

Workflow for Assessing KLK7 Function.

Therapeutic Targeting of KLK7

Given its central role in the pathogenesis of several skin diseases, KLK7 has emerged as a promising therapeutic target. The development of specific KLK7 inhibitors could offer a novel approach to restore normal skin barrier function and reduce inflammation in conditions like atopic dermatitis and Netherton syndrome.^[1] Both small molecule inhibitors and therapeutic antibodies targeting KLK7 are currently under investigation.^{[9][12]} A potent KLK7 inhibitor with a K_i of 140 pM has been reported, demonstrating high selectivity over other related proteases.^[17]

Conclusion

KLK7 is a key serine protease that governs the process of skin desquamation through the targeted degradation of corneodesmosomal proteins. Its activity is intricately regulated by a proteolytic cascade and endogenous inhibitors. Dysregulation of KLK7 is a hallmark of several inflammatory skin diseases, making it an attractive target for the development of novel dermatological therapies. The experimental approaches outlined in this guide provide a framework for researchers and drug development professionals to further investigate the biology of KLK7 and to identify and validate new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are KLK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. frontiersin.org [frontiersin.org]
- 3. KLK7 - Wikipedia [en.wikipedia.org]
- 4. Degradation of corneodesmosome proteins by two serine proteases of the kallikrein family, SCTE/KLK5/hK5 and SCCE/KLK7/hK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 7. A proteolytic cascade of kallikreins in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kallikrein-related peptidases in human epidermis : studies on activity, regulation, and function [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. asahikawa-med.repo.nii.ac.jp [asahikawa-med.repo.nii.ac.jp]
- 12. Dual antibody inhibition of KLK5 and KLK7 for Netherton syndrome and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kallikrein 7 promotes atopic dermatitis-associated itch independently of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.utoronto.ca [sites.utoronto.ca]
- 16. mednexus.org [mednexus.org]
- 17. institutimagine.org [institutimagine.org]
- 18. Assessment of test method variables for in vitro skin irritation testing of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Role of Kallikrein-Related Peptidase 7 in Epidermal Desquamation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000111#klk7-enzyme-function-in-skin-desquamation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

